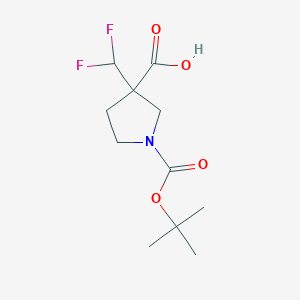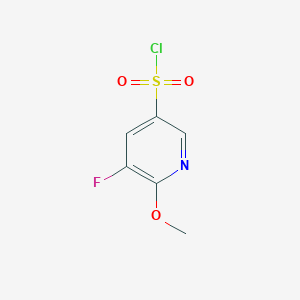
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S and a molecular weight of 225.63 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxypyridine-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pyridine derivative. One common method is the reaction of 5-fluoro-6-methoxypyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .
Applications De Recherche Scientifique
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-methoxypyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-methoxypyridine-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride: Similar structure but with the methoxy group at a different position on the pyridine ring.
Uniqueness
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules .
Propriétés
Formule moléculaire |
C6H5ClFNO3S |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
5-fluoro-6-methoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-5(8)2-4(3-9-6)13(7,10)11/h2-3H,1H3 |
Clé InChI |
PLAQCYQZLJCFSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


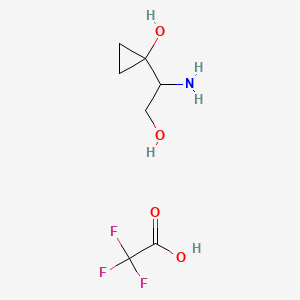

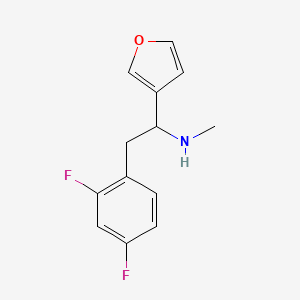
![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)

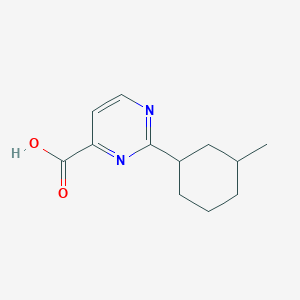
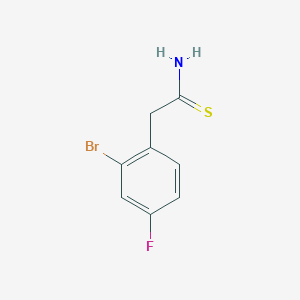
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid](/img/structure/B13563085.png)
![rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene](/img/structure/B13563091.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
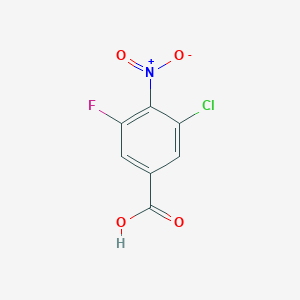
![2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)
![7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B13563122.png)
